a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol
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Overview
Description
a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is an intermediate in the synthesis of Norbormide, a rodenticide that acts as a vasoconstrictor and calcium channel blocker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol typically involves the reaction of a phenyl-substituted cyclopentadienyl compound with a pyridylbenzylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including its role as a vasoconstrictor and calcium channel blocker.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol involves its interaction with specific molecular targets. As an intermediate in the synthesis of Norbormide, it acts as a vasoconstrictor and calcium channel blocker. The compound selectively targets rat mitochondria, opening permeability transition pores and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Norbormide: A rodenticide with similar vasoconstrictor and calcium channel blocking properties.
Pyridazine Derivatives: Compounds with adjacent nitrogen atoms in a six-membered ring, showing various biological activities.
Pyrrolidine Derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry for their diverse biological profiles.
Uniqueness
a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of Norbormide. Its selective toxicity to rats and relatively low toxicity to other species make it a valuable compound in rodenticide development .
Properties
Molecular Formula |
C29H22N2O |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
phenyl-[3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol |
InChI |
InChI=1S/C29H22N2O/c32-29(24-13-5-2-6-14-24,27-16-8-10-20-31-27)25-18-17-23(21-25)28(22-11-3-1-4-12-22)26-15-7-9-19-30-26/h1-21,32H |
InChI Key |
KKEROSKQAHUOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O)C5=CC=CC=N5 |
Origin of Product |
United States |
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